4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Overview
Description
“4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is a chemical compound with the CAS Number: 91881-13-9 . It has a molecular weight of 194.27 . The IUPAC name for this compound is (1S,5R)-4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one .
Molecular Structure Analysis
The InChI code for “4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is 1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Photochemical and Thermal Reactions
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one and related compounds are used in photochemical and thermal reactions. For instance, they undergo [1,3] sigmatropic rearrangement and are involved in the formation of rapidly equilibrating valence isomers of norcaradiene-cycloheptatriene derivative via a ketene intermediate (Nitta, Omata, & Namiki, 1982).
Synthesis of Complex Cyclic Skeletons
These compounds are instrumental in the synthesis of complex cyclic skeletons, like cis-Bicyclo[4.3.0]non-4-en-7-ones, which are derived from them via practical yields direct irradiation processes (Uyehara, Kabasawa, Furuta, & Kato, 1986).
Rearrangement and Transformation Studies
The rearrangement and transformation of these compounds are significant in chemical studies. For example, their ring-expansion and rearrangement into different compounds provide insights into chemical reactivity and mechanism (Yates & Langford, 1981).
Multichromophoric and Photorearranged Derivatives
They are used in the synthesis of multichromophoric bicyclo[2.2.2]octenone and photorearranged ester derivatives, which contribute to the understanding of photoreactions in solution and the study of molecular conformations (Mostafa, Ray, Singh, & Lahiri, 1996).
Synthesis of Polycyclopentanoid Natural Products
They are also utilized in the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one, which serves as a versatile building block for polycyclopentanoid natural products. This application demonstrates their importance in synthetic organic chemistry (Hashimoto, Shinoda, & Ikegami, 1986).
properties
IUPAC Name |
4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCVGRTTTUHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=CC2=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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